1-Phenyl-1H-naphtho[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-naphtho[2,1-b]pyran is a chemical compound belonging to the naphthopyran family. These compounds are known for their unique photochromic properties, which allow them to change color upon exposure to light. This characteristic makes them valuable in various applications, including photochromic lenses and smart materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-naphtho[2,1-b]pyran can be synthesized through a one-pot multicomponent condensation reaction. This involves the reaction of β-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) in the presence of a catalytic amount of boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . Another method involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acids in the presence of dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) using microwaves .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable, solvent-free, and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis is also explored for its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-naphtho[2,1-b]pyran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenyl-1H-naphtho[2,1-b]pyran involves its photochromic behavior. Upon exposure to ultraviolet (UV) light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes. This process is reversible, and the compound returns to its original form in the absence of light . The molecular targets and pathways involved include the aryl hydrocarbon receptor and cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-naphtho[2,1-b]pyran is compared with other similar compounds, such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic response and rapid color fading rate.
Spiropyrans: These compounds also exhibit photochromic properties but differ in their structural framework and response times.
Fluorinated Naphthopyrans: These derivatives show enhanced photochromic properties and stability.
The uniqueness of this compound lies in its specific photochromic behavior, which can be finely tuned through chemical modifications to achieve desired properties for various applications .
Eigenschaften
CAS-Nummer |
122591-15-5 |
---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-phenyl-1H-benzo[f]chromene |
InChI |
InChI=1S/C19H14O/c1-2-6-14(7-3-1)17-12-13-20-18-11-10-15-8-4-5-9-16(15)19(17)18/h1-13,17H |
InChI-Schlüssel |
WISRYVKLXIAHAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=COC3=C2C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.